4-(Chloromethyl)benzoic acid

Übersicht

Beschreibung

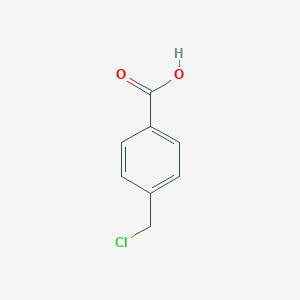

4-(Chloromethyl)benzoic acid (CMBA) is a benzoic acid derivative with a chloromethyl (-CH₂Cl) substituent at the para position of the aromatic ring. Its molecular formula is C₈H₇ClO₂, and it is widely utilized in organic synthesis, material science, and pharmaceutical research due to its dual functional groups: the reactive chloromethyl moiety and the carboxylic acid group. CMBA serves as a versatile building block for cross-linking polymers (e.g., polybenzimidazole membranes) , synthesizing organometallic complexes , and modifying biomaterials to enhance hydrophilicity and biocompatibility . Its ability to undergo nucleophilic substitution (via the chloromethyl group) and esterification/amide formation (via the carboxylic acid) makes it indispensable in diverse applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)benzoic acid can be synthesized through various methods. One common method involves the chlorination of 4-methylbenzoic acid. The process typically includes the following steps :

Oxidation: 4-methylbenzoic acid is oxidized using cobalt naphthenate as a catalyst at temperatures between 110-115°C for about 20 hours.

Chlorination: The resulting 4-methylbenzoic acid is then chlorinated using chlorine gas in the presence of light at temperatures around 110-115°C for 8 hours.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Oxidation: The compound can be oxidized to form 4-carboxybenzyl chloride.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of 4-carboxybenzyl chloride.

Reduction: Formation of 4-(chloromethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Chloromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of analgesics and anticancer agents.

Synthesis of Analgesics

Recent studies have highlighted the potential of derivatives of this compound in pain management. For instance, a derivative known as 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid has shown promising analgesic activity in animal models. In experiments, this compound was administered to mice, demonstrating effective pain relief compared to control groups .

Anticancer Agents

This compound is also utilized as a precursor for synthesizing anticancer drugs. Its derivatives are being explored for their ability to inhibit tumor growth and enhance therapeutic efficacy. A patent describes its use in producing intermediates for such drugs, emphasizing the compound's importance in cancer treatment development .

Agrochemical Applications

The compound is increasingly recognized for its utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its chloromethyl group enhances reactivity, making it suitable for various chemical transformations.

Herbicide Development

Research indicates that derivatives of this compound can be employed to create more effective herbicides. The modification of its structure allows for improved selectivity and potency against target weeds while minimizing environmental impact.

Material Science Applications

In material science, this compound is used to modify polymers and create specialized materials with enhanced properties.

Polymer Modification

The compound can be utilized to introduce functional groups into polymer chains, thereby improving adhesion, thermal stability, and mechanical properties. This application is particularly relevant in developing coatings and adhesives that require specific performance characteristics.

Market Insights

The global market for this compound has been growing steadily, with significant demand driven by its applications in pharmaceuticals and agrochemicals. As of 2022, the market was valued at approximately USD 3.5 million, indicating robust interest from various sectors .

Case Study 1: Analgesic Efficacy

In a controlled study involving the administration of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid to mice, significant analgesic effects were observed compared to placebo groups using acetic acid-induced writhing tests . The results support further exploration into this compound's therapeutic potential.

Case Study 2: Antitumor Activity

A series of experiments conducted on cell lines treated with derivatives of this compound demonstrated notable cytotoxic effects against various cancer types, suggesting that modifications to this compound could lead to the development of new anticancer therapies .

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)benzoic acid involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares CMBA with key benzoic acid derivatives, highlighting structural differences, physicochemical properties, and applications:

Key Research Findings

Reactivity in Cross-Linking: CMBA outperforms α,α′-dibromo-m-xylene (DBX) in hydrophilizing polybenzimidazole (PBI) membranes, increasing electrolyte uptake by 115% due to its carboxyl groups .

Thermal Stability :

- CMBA-crosslinked PBI membranes exhibit superior thermal stability compared to commercial polyethylene separators, withstanding temperatures >300°C .

Hydrophilicity Enhancement :

- Grafting CMBA onto polysulfone membranes reduces the contact angle from 86° to 32°, significantly improving hemocompatibility .

Biologische Aktivität

4-(Chloromethyl)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chloromethyl group at the para position of the benzoic acid moiety, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains and fungi. The results demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

This compound has been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study: HeLa Cell Line

In a recent study, HeLa cells were treated with varying concentrations of this compound. The findings indicated a dose-dependent increase in apoptosis markers:

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 55 |

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes relevant to disease processes. Notably, it inhibits neurolysin and angiotensin-converting enzyme (ACE), which are involved in neurodegenerative diseases and hypertension, respectively.

Enzyme Activity Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Neurolysin | 12.5 |

| Angiotensin-Converting Enzyme | 8.0 |

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. According to safety data sheets, exposure can lead to respiratory irritation and potential sensitization reactions. Long-term exposure may raise concerns regarding carcinogenicity; however, definitive assessments are lacking:

- Irritation : Skin and respiratory tract irritation reported.

- Sensitization : Potential for allergic reactions upon repeated exposure.

- Carcinogenicity : Insufficient data for conclusive assessment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Chloromethyl)benzoic acid with high purity?

Answer: Synthesis of this compound typically involves chlorination of 4-methylbenzoic acid derivatives. For high purity (>98%), purification steps such as recrystallization from ethanol or acetone are critical. Industrial-grade synthesis often uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions to minimize hydrolysis . Evidence from alkaline stability studies suggests avoiding aqueous environments during synthesis to prevent premature hydrolysis of the chloromethyl group .

Q. How can spectroscopic techniques characterize this compound?

Answer:

- NMR: The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.6–4.8 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR). The aromatic protons of the benzoic acid ring resonate as doublets (δ 7.4–8.2 ppm) .

- LC-MS: Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻ at m/z 168.5, with fragmentation peaks corresponding to decarboxylation (m/z 124) and Cl loss .

- FT-IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl), and 3100 cm⁻¹ (aromatic C-H) confirm functional groups .

Q. What stability considerations apply to this compound under varying pH conditions?

Answer: The chloromethyl group is prone to hydrolysis, especially in acidic or neutral aqueous solutions. Stability improves in alkaline conditions (pH >10) due to deprotonation of the carboxylic acid, which reduces nucleophilic attack on the CH₂Cl group. For long-term storage, maintain the compound in dry, inert atmospheres (e.g., N₂) at 2–8°C .

Q. How is this compound utilized in designing enzyme inhibitors or bioactive molecules?

Answer: The chloromethyl group serves as a reactive handle for covalent modification of biomolecules. For example:

- Drug Design: It can alkylate cysteine residues in enzyme active sites, as seen in protease inhibitors. Evidence from structurally similar compounds (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) shows competitive inhibition of carbonic anhydrase .

- Proteomics: Derivatives like 4-(1H-tetrazol-1-ylmethyl)benzoic acid act as photoaffinity labels for protein crosslinking .

Methodological Tip: Optimize reaction conditions (e.g., pH 8.5, 25°C) to balance reactivity and selectivity during bioconjugation .

Q. How can conflicting data on the compound’s reactivity in aqueous solutions be resolved?

Answer: Discrepancies in hydrolysis rates often arise from differences in experimental conditions:

- Controlled pH: Use buffered solutions (e.g., phosphate or carbonate buffers) to maintain precise pH levels .

- Temperature: Lower temperatures (4°C) slow hydrolysis, enabling kinetic studies of intermediate species .

- Analytical Validation: Employ real-time monitoring via UV-Vis spectroscopy (λ = 260 nm for Cl⁻ release) or HPLC to track degradation .

Example Workflow:

Prepare 0.1 M solutions at pH 3, 7, and 10.

Monitor Cl⁻ concentration via ion chromatography.

Correlate degradation rates with Arrhenius plots.

Q. What safety protocols are critical for handling this compound in research labs?

Answer:

- Personal Protection: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) and collect residues in sealed containers for incineration .

- Waste Disposal: Label waste as "halogenated organic compounds" and comply with EPA guidelines for hazardous chemical disposal .

Eigenschaften

IUPAC Name |

4-(chloromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITNBJHJJGMFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167726 | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-81-5 | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1642-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.